2,3-Bis(tert-butylsulfanyl)pyrazine
Description
Significance of Pyrazine (B50134) Core in Advanced Chemical Synthesis
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a fundamental scaffold in chemistry. nih.govchemicalbook.com This structural motif is present in numerous biologically significant molecules, including vitamins like riboflavin (B1680620) and folic acid, and serves as a cornerstone for the development of new synthetic methodologies. mdpi.com The unique electronic properties of the pyrazine nucleus, characterized by an electron-deficient nature due to the two electronegative nitrogen atoms, make it a target for various chemical transformations. researchgate.net Its inherent stability, coupled with its capacity for functionalization, has established the pyrazine core as a valuable platform in total synthesis, medicinal chemistry, and materials science. nih.govd-nb.info
Overview of Substituted Pyrazines in Modern Chemical Research
Substituted pyrazines are a diverse class of compounds with a wide array of applications. mdpi.com In the food and fragrance industries, alkylpyrazines are prized for their characteristic nutty and roasted aromas, contributing to the flavor profiles of products like coffee and cocoa. d-nb.inforesearchgate.net Beyond sensory applications, the strategic placement of various substituents on the pyrazine ring gives rise to a vast range of pharmacological activities. mdpi.com There are numerous approved and experimental drugs based on the pyrazine structure, including treatments for tuberculosis and cancer. mdpi.comontosight.ai Modern research continues to explore novel pyrazine derivatives for applications ranging from organic electronics to agricultural chemicals, driven by the tunability of their chemical and physical properties through substitution. researchgate.netmdpi.com
Role of Sulfur-Containing Pyrazine Derivatives in Organic and Coordination Chemistry
The introduction of sulfur-containing functional groups to the pyrazine ring significantly modifies its electronic and steric properties, opening new avenues for chemical innovation. Sulfur's ability to exist in various oxidation states and its capacity to coordinate with metal ions make sulfur-substituted pyrazines intriguing ligands in coordination chemistry. researchgate.net These compounds can act as versatile building blocks, where the sulfur atoms serve as reactive handles for further chemical modification or as key binding sites in the assembly of complex supramolecular structures. researchgate.net The interaction between the electron-deficient pyrazine ring and the electron-donating sulfur substituents creates unique reactivity profiles, influencing pathways such as electrophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.net Furthermore, sulfur-containing heterocycles are crucial components in many biologically active compounds and functional materials. mdpi.com
Defining the Research Focus on 2,3-Bis(tert-butylsulfanyl)pyrazine as a Key Building Block
This article focuses specifically on This compound . This compound represents a confluence of the key chemical features discussed: an electron-deficient pyrazine core functionalized with two sulfur-containing substituents. The tert-butyl groups attached to the sulfur atoms introduce significant steric bulk, which can be expected to influence the molecule's conformation, crystal packing, and reactivity.
The synthesis of this specific molecule can be plausibly achieved through the nucleophilic aromatic substitution of a dihalo-pyrazine precursor, such as 2,3-dichloropyrazine, with sodium tert-butylthiolate. The starting material, 2,3-dichloropyrazine, is a commercially available reagent. sigmaaldrich.com
The presence of two adjacent tert-butylsulfanyl groups makes this molecule a particularly interesting building block for several reasons:
Chelating Ligand: The two nitrogen atoms of the pyrazine ring and the two adjacent sulfur atoms present a potential tetradentate or bis(bidentate) chelation site for metal ions, making it a candidate for creating novel coordination polymers and catalysts.
Steric Control: The bulky tert-butyl groups can direct the approach of reagents in subsequent reactions, potentially leading to high regioselectivity.
Modifiable Core: The sulfur atoms can be selectively oxidized to sulfoxides or sulfones, which would dramatically alter the electronic properties of the pyrazine ring and introduce new functional handles for further synthetic transformations.
By examining the projected properties and reactivity of this compound, its potential as a versatile synthon in organic synthesis and materials science can be thoroughly appreciated.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₂₀N₂S₂ |
| Molecular Weight | 256.44 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid (Predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Insoluble in water (Predicted); Soluble in organic solvents (Predicted) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
106728-12-5 |
|---|---|
Molecular Formula |
C12H20N2S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2,3-bis(tert-butylsulfanyl)pyrazine |
InChI |
InChI=1S/C12H20N2S2/c1-11(2,3)15-9-10(14-8-7-13-9)16-12(4,5)6/h7-8H,1-6H3 |
InChI Key |
KXTVWLMLJYFNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=CN=C1SC(C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 2,3 Bis Tert Butylsulfanyl Pyrazine Derivatives
Reactivity of Thioether Substituents on the Pyrazine (B50134) Ring
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic character significantly influences the reactivity of its substituents. Generally, electrophilic substitution reactions on the pyrazine ring's carbon atoms are challenging unless strong electron-donating groups are present. youtube.comyoutube.com Conversely, the ring is more susceptible to nucleophilic substitution reactions. youtube.comyoutube.com
Participation in Macrocycle Formation: Tetrapyrazinoporphyrazines and Azaphthalocyanines
A significant application of pyrazine derivatives, including those derived from 2,3-Bis(tert-butylsulfanyl)pyrazine, is their use as building blocks for the synthesis of large, aromatic macrocycles known as tetrapyrazinoporphyrazines (TPyzPzs) and their analogues, azaphthalocyanines (AzaPc). These reactions typically involve the cyclotetramerization of a corresponding 2,3-dicyanopyrazine precursor.
The synthesis of these complex macrocycles is often achieved through a statistical condensation method. This process involves the reaction of one or more 2,3-dicyanopyrazine precursors in the presence of a metal salt or a strong organic base.
Magnesium butoxide, typically prepared fresh in n-butanol, plays a crucial role as a templating agent in the cyclotetramerization of dicyanopyrazine precursors. The magnesium ion coordinates with the nitrogen atoms of the dinitrile molecules, organizing four precursor units in a cyclic arrangement that facilitates the formation of the tetrapyrazinoporphyrazine macrocycle. The resulting product is a magnesium-TPyzPz complex. This method is widely utilized due to its efficiency. The central magnesium ion can later be removed by treatment with acid, yielding the metal-free macrocycle, which can then be used to synthesize other metallated derivatives.
When two different dicyanopyrazine precursors (Component A and Component B) are co-cyclotetramerized, a statistical mixture of six different macrocycles is typically formed, assuming equal reactivity of the precursors. For instance, if a dicyanopyrazine bearing tert-butylsulfanyl groups (A) is reacted with a different dicyanopyrazine (B), the resulting mixture would contain the symmetrical macrocycles AAAA and BBBB, along with the unsymmetrical congeners AAAB, AABB, ABAB, and ABBB. The isolation of a specific unsymmetrical product, such as the AAAB type, from this complex mixture can be challenging but is often achieved using chromatographic techniques. To favor the formation of a specific congener, chemists can adjust the stoichiometric ratio of the starting precursors.
| Macrocycle Type | Description |
| AAAA | Symmetrical macrocycle formed from four units of precursor A. |
| BBBB | Symmetrical macrocycle formed from four units of precursor B. |
| AAAB | Unsymmetrical macrocycle with a 3:1 ratio of precursors A and B. |
| AABB | Unsymmetrical macrocycle with a 2:2 ratio of precursors (adjacent). |
| ABAB | Unsymmetrical macrocycle with a 2:2 ratio of precursors (alternating). |
| ABBB | Unsymmetrical macrocycle with a 1:3 ratio of precursors A and B. |
Unsubstituted tetrapyrazinoporphyrazines are often poorly soluble in common organic solvents, which limits their characterization and application. The introduction of peripheral substituents onto the macrocycle is a key strategy to overcome this limitation. The bulky tert-butylsulfanyl groups play a critical role in enhancing the solubility of the resulting TPyzPz macrocycles. These sterically demanding groups disrupt the intermolecular π-π stacking interactions that lead to aggregation and precipitation. Research has shown that tert-butylsulfanyl substituents are particularly effective inhibitors of aggregation, even more so than long, flexible alkyl chains. This enhanced solubility allows for easier purification and the study of the monomeric species in solution.
Statistical Condensation for Tetrapyrazinoporphyrazines (TPyzPzs) and Azaphthalocyanines (AzaPc) Synthesis
Electronic Properties of Pyrazine-Derived Macrocycles
The incorporation of pyrazine units into the porphyrazine macrostructure results in tetrapyrazinoporphyrazines that are highly electron-deficient. The eight additional nitrogen atoms in the TPyzPz core, compared to their phthalocyanine (B1677752) counterparts, exert a strong electron-withdrawing effect. This makes the macrocycle easier to reduce and shifts its redox potentials.
Electrochemical studies have confirmed the pronounced electron-accepting character of these systems. The electronic absorption spectra of TPyzPzs are characterized by an intense, sharp absorption band in the far-red region of the spectrum, known as the Q-band. For a zinc tetrapyrazinoporphyrazine peripherally substituted with tert-butylsulfanyl groups, the Q-band maximum has been observed at approximately 693 nm when measured in pyridine (B92270). This represents a significant blue shift compared to other related macrocycles, reflecting the unique electronic influence of the pyrazine and tert-butylsulfanyl moieties.
| Property | Observation |
| Electronic Nature | Strongly electron-deficient due to multiple pyrazine rings. |
| Redox Behavior | More easily reduced compared to phthalocyanine analogues. |
| UV-Vis Absorption | Intense Q-band in the 650-700 nm region. |
| Specific λmax | A Zn-TPyzPz with tert-butylsulfanyl groups shows a Q-band at ~693 nm (in pyridine). |
Electrochemical Behavior of Related Pyrazine Systems (e.g., reduction potentials, cyclic voltammetry)
The electrochemical properties of pyrazine derivatives are a subject of significant research, as these compounds are integral to the development of organic electronic materials. The redox behavior, particularly reduction potentials and cyclic voltammetry data, reveals how molecular structure influences electron-accepting capabilities.
The introduction of functional groups onto the pyrazine ring systematically alters its electrochemical properties. mdpi.com Electron-withdrawing groups tend to shift the redox potential to more positive values, while electron-donating groups have the opposite effect. mdpi.com This principle is fundamental in tuning the characteristics of pyrazine-based materials for specific applications, such as in aqueous redox flow batteries. mdpi.com
The electrochemical reduction of pyrazines in aqueous media typically involves the transfer of two electrons to form 1,4-dihydropyrazine (B12976148) counterparts. mdpi.comcdnsciencepub.com However, these intermediates are often highly reactive and can isomerize into more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The reversibility and kinetics of these electrochemical processes are highly dependent on factors like pH, scan rate, and the nature of the substituents. mdpi.comresearchgate.net For instance, studies on 2-hydroxy-3-phenyl-6-methylpyrazine have shown that the reduction mechanism and the number of protons involved vary significantly across different pH ranges. researchgate.net
The effect of substituents on redox potentials has been systematically studied in related nitrogen-containing heterocyclic systems like s-tetrazines. In one study, various electron-donating and electron-withdrawing groups were introduced to a 3,6-diphenyl-1,2,4,5-tetrazine (B188303) core. mdpi.comnih.gov As expected, electron-donating groups like methoxy (B1213986) and tert-butyl destabilized the Lowest Unoccupied Molecular Orbital (LUMO), leading to more negative reduction potentials. mdpi.com Conversely, electron-withdrawing groups like fluorine and trifluoromethyl stabilized the LUMO, resulting in more positive reduction potentials. mdpi.com These findings from cyclic voltammetry measurements showed a strong correlation with theoretical DFT calculations. mdpi.comnih.gov
The presence of bulky substituents, such as tert-butyl groups, can also influence electrochemical behavior. In tetrathiafulvalene-tetraazapyrene (TTF-TAP) triads, the introduction of tert-butyl groups to the TAP core was found to raise the LUMO energy level, making the reduction potentials more negative. nih.govresearchgate.net This was attributed to a combination of hyperconjugation and electrostatic destabilization effects. nih.gov
| Compound | First Reduction Potential (V) | Conditions / Reference Electrode | Reference |
|---|---|---|---|
| TTF-TAP | -0.48 | vs Ag/AgCl | researchgate.net |
| TTF-t-Bu-TAP | -0.67 | vs Ag/AgCl | researchgate.net |
| t-Bu-TAP | -1.03 | vs Ag/AgCl | researchgate.net |
| 3,6-bis(4-methoxyphenyl)-s-tetrazine | -2.52 | vs Fc/Fc+ | mdpi.com |
| 3,6-bis(4-(tert-butyl)phenyl)-s-tetrazine | -2.46 | vs Fc/Fc+ | mdpi.com |
| 3,6-diphenyl-s-tetrazine | -2.40 | vs Fc/Fc+ | mdpi.com |
| 3,6-bis(4-fluorophenyl)-s-tetrazine | -2.27 | vs Fc/Fc+ | mdpi.com |
| 3,6-bis(4-(trifluoromethyl)phenyl)-s-tetrazine | -2.10 | vs Fc/Fc+ | mdpi.com |
Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) Mechanisms in Pyrazine-Annulated Macrocycles
Pyrazine units are effective components in constructing complex molecular architectures like macrocycles and push-pull systems, where they often function as electron acceptors. In these systems, the phenomena of Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) are critical to their photophysical properties.
ICT occurs in molecules that possess both an electron-donating (donor) and an electron-accepting (acceptor) moiety linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. This process is often observed in push-pull derivatives where quinoxaline (B1680401), a pyrazine-containing fused ring system, acts as the acceptor. mdpi.com Such compounds can exhibit significant solvatochromism, where the emission wavelength shifts with solvent polarity, a characteristic feature of an ICT state. researchgate.net
PET is a similar process but can occur between two distinct molecules or non-conjugated parts of a larger supramolecular assembly. rsc.org Pyrazine-annulated macrocycles have been designed to facilitate PET. For example, multicomponent metal-organic frameworks (MOFs) have been constructed using pyrazine derivatives (quinoxalines) as electron-accepting linkers and electron-rich truxene (B166851) units as electron-donating linkers. nih.gov Upon irradiation, an electron is transferred from the truxene donor to the quinoxaline acceptor, generating a radical cation and a pyrazine radical anion. nih.gov The efficiency of this PET process is highly dependent on the distance and orientation between the donor and acceptor components within the framework. rsc.orgnih.gov
The dynamics of these energy transfer processes can be incredibly fast. Studies on the S2 excited state of pyrazine itself show a femtosecond decay to the S1 state and a picosecond decay back to the ground state, highlighting the rapid nature of radiationless transitions. nih.govresearchgate.net In more complex systems, such as pyrazoline derivatives, PET from a photoexcited anthryl moiety to the pyrazoline moiety can compete with ICT processes within the pyrazoline structure itself. researchgate.net The development of macrocyclic π-electron-acceptor systems, often incorporating bipyridinium units (which contain pyrazine-like rings), further underscores the importance of these structures in binding π-donor molecules and facilitating charge-transfer interactions. nih.gov
Computational and Theoretical Investigations of 2,3 Bis Tert Butylsulfanyl Pyrazine and Its Derived Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods are instrumental in elucidating the electronic structure and predicting the reactivity of complex molecules.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net DFT methods are used to determine ground-state properties such as electron density, total energy, and molecular structure. researchgate.net In the context of pyrazine (B50134) derivatives, DFT is employed to understand their electronic and photophysical features. chemrxiv.org The theory is based on the principle that the energy of a molecule can be determined from its electron density, providing a less computationally intensive alternative to traditional wavefunction-based methods. nih.govd-nb.info
Researchers utilize DFT to gain insights into the structure, bonding, and behavior of molecules, which is crucial for the rational design of new materials. nih.gov For instance, DFT calculations have been successfully applied to study pyrazine-based multi-carbazoles, where the simulated electronic and photophysical properties were in good agreement with experimental data. chemrxiv.org The choice of functional and basis set is critical in DFT calculations and is often selected to best reproduce experimental results or to be consistent with previous studies on similar systems.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory, often referred to as frontier orbitals. youtube.com The energy and spatial distribution of these orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. chalcogen.ro The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap generally indicates higher chemical reactivity and is often associated with enhanced intramolecular charge transfer. chalcogen.romdpi.com This gap can be correlated with the molecule's electronic absorption and emission properties. For many organic molecules, the HOMO-LUMO gap falls within the ultraviolet-visible region of the electromagnetic spectrum.
In the study of pyrazine derivatives and other organic compounds, HOMO-LUMO analysis is a standard procedure. researchgate.netresearchgate.net For instance, in the theoretical study of potential dye sensitizers, the HOMO and LUMO energy levels were calculated to assess their suitability for applications in solar cells. researchgate.net The distribution of the HOMO and LUMO across the molecular structure provides insight into the regions that are electron-rich and electron-poor, respectively, which is vital for understanding reaction mechanisms.
Investigation of Charge Transfer Processes (ICT and PET)
Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) are fundamental processes in photochemistry and are particularly relevant for molecules with donor-acceptor architectures. nih.govrsc.org In ICT, upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. nih.gov This process can lead to the formation of a highly polar excited state, which often has distinct spectroscopic signatures. nih.govrsc.org
PET is a process where an electron is transferred from one molecule (the donor) to another (the acceptor) that has been photoexcited. rsc.org However, in the context of a single molecule, PET can occur between different moieties if the molecule is designed with appropriate donor and acceptor units and a suitable linker. researchgate.net Both ICT and PET processes are highly sensitive to the surrounding environment, such as solvent polarity. nih.govresearchgate.net
For pyrazine-based systems, which can act as electron acceptors, the investigation of ICT and PET is crucial for applications in sensors and molecular switches. chemrxiv.orgresearchgate.net The pyrazine core's electron-accepting nature makes it a suitable component in designing molecules that exhibit these photophysical phenomena. chemrxiv.org Computational methods, particularly Time-Dependent DFT (TD-DFT), are invaluable for studying the excited states involved in ICT and PET, helping to elucidate the mechanisms and predict the photophysical properties of these molecules. nih.govresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations of Pyrazine Systems
The three-dimensional structure of a molecule plays a pivotal role in its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For flexible molecules like 2,3-bis(tert-butylsulfanyl)pyrazine, which has rotatable single bonds, multiple low-energy conformations may exist.
Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and changes its conformation. This approach is particularly useful for understanding the dynamic behavior of molecules in solution or other complex environments.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge delocalization within a molecule. wisc.eduresearchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (lone pairs, core orbitals, and bonds). wisc.edu
A key aspect of NBO analysis is the investigation of "hyperconjugation," which involves the interaction between occupied (donor) and unoccupied (acceptor) orbitals. wisc.edu These interactions, often described as donor-acceptor delocalizations, lead to a lowering of the molecule's energy and are a measure of electronic delocalization. mdpi.comwisc.edu The strength of these interactions can be quantified using second-order perturbation theory, providing a numerical value for the stabilization energy. mdpi.com
For molecules containing heteroatoms and pi-systems, like pyrazine derivatives, NBO analysis can reveal important details about electron delocalization from lone pairs into antibonding orbitals (n→π* transitions) and between pi-bonds (π→π* transitions). mdpi.com These interactions are crucial for understanding the molecule's stability, reactivity, and electronic properties. researchgate.net For instance, NBO analysis has been used to elucidate the charge transfer pathways and stabilization energies in various organic dyes. mdpi.com
Modeling Spectroscopic Properties through Theoretical Methods
Theoretical methods are widely used to predict and interpret the spectroscopic properties of molecules, such as electronic absorption and emission spectra. Time-Dependent Density Functional Theory (TD-DFT) is a popular and effective method for calculating the excited-state energies and oscillator strengths that determine the position and intensity of absorption bands in a UV-Vis spectrum. chemrxiv.orgnih.gov
By simulating the electronic transitions between molecular orbitals, TD-DFT can help assign the observed spectral features to specific electronic excitations, such as π→π* or n→π* transitions. This information is invaluable for understanding the relationship between a molecule's structure and its color and photophysical behavior.
For pyrazine-based compounds, theoretical modeling of spectra can aid in the design of new materials with tailored optical properties. chemrxiv.org For example, TD-DFT calculations have been used to predict the emission wavelengths of pyrazine-based emitters for organic light-emitting diodes (OLEDs). chemrxiv.org The agreement between calculated and experimental spectra provides confidence in the theoretical models and their ability to guide the synthesis of new functional molecules.
Advanced Research Applications of Pyrazine Derived Macrocycles
Design of Advanced Photosensitizers and Photofunctional Materials
The fusion of pyrazine (B50134) rings into tetrapyrrolic macrocycles creates strongly electron-deficient systems, significantly altering their photophysical properties and making them potent photosensitizers. These materials are of great interest for applications such as photodynamic therapy (PDT), which relies on the light-induced generation of cytotoxic singlet oxygen.
Photophysical Properties in Relation to Pyrazine Ring Substitution
The electronic and photophysical characteristics of pyrazine-based porphyrazines are heavily influenced by the nature of the substituents on the pyrazine ring. The introduction of electron-donating groups, such as the tert-butylsulfanyl group, modulates the energy levels of the macrocycle's frontier molecular orbitals. This substitution affects the primary electronic absorption bands, known as the Soret (or B) band and the Q-band, which are characteristic of porphyrin-like molecules.
Specifically, for zinc tetra(pyrazino[2,3-b]pyrazino)porphyrazines (ZnTPyzPyzPAs), the presence of tert-butylsulfanyl substituents leads to a significant blue shift in the main Q-band absorption compared to other aza-analogs of naphthalocyanines. researchgate.net This shift is indicative of the strong electron-accepting nature of the extended pyrazine-fused macrocyclic core, which is only partially mitigated by the electron-donating effect of the sulfur-linked substituents. The photophysical properties are also solvent-dependent, with positive emission solvatochromism being observed, which is characteristic of molecules with intramolecular charge transfer (ICT) character. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Q-band λmax | 693 nm | researchgate.net |
| Fluorescence Quantum Yield (ΦF) | ~0.25 | researchgate.net |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.65 | researchgate.net |
Singlet Oxygen Generation Efficiency of Pyrazine-Based Porphyrazines and Azaphthalocyanines
A critical application of these macrocycles is as photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive species used in PDT and other photochemical processes. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a ¹O₂ molecule. nih.gov
The mechanism involves the photosensitizer absorbing light, leading to its excitation from the ground state (S₀) to a singlet excited state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). Energy transfer from the triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), which is naturally a triplet, results in the formation of singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state. chemrxiv.org The electron-deficient nature of the pyrazine-fused porphyrazine core, combined with the heavy-atom effect of the sulfur in the tert-butylsulfanyl groups, can promote efficient ISC, which is a key factor for a high ΦΔ.
For zinc tetra(pyrazino[2,3-b]pyrazino)porphyrazine substituted with tert-butylsulfanyl groups, the singlet oxygen quantum yield (ΦΔ) in pyridine has been measured to be approximately 0.65. researchgate.net This high value indicates that these compounds are very efficient at producing singlet oxygen, making them promising candidates for photodynamic applications. researchgate.netrsc.org The efficiency of singlet oxygen generation is a complex interplay of factors including the triplet state lifetime and the energy gap between the photosensitizer's triplet state and the singlet state of oxygen. nih.govnih.gov
Exploration in Organic Electronics and Optoelectronic Devices
Pyrazine-functionalized π-conjugated materials are increasingly being investigated for their potential in organic electronics. rsc.org The inherent electron-deficient character of the pyrazine ring makes these materials suitable for use as n-type semiconductors, which are essential components in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orguky.edursc.org
Macrocyclic structures, in particular, offer advantages such as a defined three-dimensional shape and low-lying unoccupied molecular orbitals (LUMOs), which facilitate electron acceptance and transport. acs.orgnih.gov The synthetic flexibility to introduce substituents like the tert-butylsulfanyl groups onto the pyrazine precursor allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy gap, to optimize device performance. acs.org These conjugated macrocycles are being explored in applications ranging from solar cells and photodetectors to sensors, where their rigid structure and unique electronic properties can lead to enhanced performance compared to acyclic analogues. acs.orgnih.gov
Supramolecular Chemistry and Molecular Aggregation Studies
The study of how pyrazine-derived macrocycles interact and organize into larger, ordered structures is a key aspect of their development. This self-assembly behavior is crucial for processing these materials into thin films for electronic devices and for understanding their behavior in biological environments.
Factors Influencing Aggregation of Macrocycles in Solution
The aggregation of macrocycles like porphyrazines in solution is a complex phenomenon governed by a balance of intermolecular forces, including π-π stacking, van der Waals forces, and interactions with the solvent. The tendency of large, planar aromatic systems to aggregate is often strong, which can lead to quenching of their excited states and a reduction in properties like fluorescence and singlet oxygen generation.
Peripheral substituents play a critical role in controlling this aggregation. Bulky groups, such as the tert-butylsulfanyl substituents, can sterically hinder the close face-to-face approach of the macrocyclic cores. nih.gov This steric hindrance can disrupt π-π stacking, leading to a decreased tendency for aggregation and improved solubility. nih.gov The nature of the solvent also plays a significant role; different solvents can mediate the intermolecular interactions to varying degrees, influencing the type and extent of aggregation. researchgate.net
Strategies for Controlling Molecular Interactions and Self-Assembly
Controlling the self-assembly of pyrazine-containing macrocycles is essential for creating functional materials and devices. rsc.org One primary strategy is the chemical modification of the macrocycle's periphery, as discussed above. The introduction of bulky or charged groups can be used to dictate the distance and geometry between molecules in an assembly. nih.gov
Another approach involves coordination-driven self-assembly, where metal ions are used to link pyrazine-based ligands into well-defined, discrete supramolecular structures such as squares or hexagons. researchgate.netnih.gov This method allows for the precise construction of nano-scale architectures. Furthermore, the self-assembly can be directed by weak intermolecular forces, such as hydrogen bonding, at solution-solid interfaces to form ordered two-dimensional patterns on surfaces like graphene or graphite. beilstein-journals.org These controlled assemblies are crucial for the bottom-up fabrication of next-generation molecular electronic and spintronic devices. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
